
2,3-Dimethyl-1-(phenylsulfonyl)indoline
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Overview
Description
2,3-Dimethyl-1-(phenylsulfonyl)indoline is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-(phenylsulfonyl)indoline typically involves the reaction of indole derivatives with sulfonyl chlorides. One common method involves the reaction of 2,3-dimethylindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The phenylsulfonyl group directs electrophiles to the C-4 and C-7 positions of the indoline ring. Key transformations include:
Bromination
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Conditions : N-Bromosuccinimide (NBS) with benzoyl peroxide in CHCl₃ at reflux .
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Product : 4-Bromo-2,3-dimethyl-1-(phenylsulfonyl)indoline.
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Rationale : The reaction proceeds via radical intermediates, with regioselectivity governed by steric hindrance from C-2 and C-3 methyl groups .
Formylation
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Conditions : Vilsmeier–Haack reagent (DMF/POCl₃) at 50°C, followed by alkaline hydrolysis .
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Product : 4-Formyl-2,3-dimethyl-1-(phenylsulfonyl)indoline.
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Key Data :
Thiazolo[3,2-a]indole Formation
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Conditions : Reaction with α-halo ketones in the presence of K₂CO₃ in acetonitrile .
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Product : 3-Methylthiazolo[3,2-a]indole derivatives.
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Mechanism : Nucleophilic attack at C-3 of indoline, followed by intramolecular cyclization .
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Example :
Substrate Product Yield (%) 2-Bromoacetophenone 9-Methyl-3-phenylthiazolo[3,2-a]indole 89
Indole-2,3-quinodimethane Generation
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Conditions : Treatment with Angeli’s salt (Na₂N₂O₃) in aqueous HCl/MeOH .
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Product : 2,3-Dimethylideneindole intermediate, which dimerizes or reacts with dienophiles.
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Key Observations :
N-Deprotection
Selective Reduction
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Product : 2,3-Dimethylindoline with retained sulfonyl group.
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Mechanism : Acid-mediated reduction prevents retro-aldol side reactions .
Suzuki–Miyaura Coupling
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Conditions : Pd(PPh₃)₄, Na₂CO₃, arylboronic acids in dioxane/H₂O .
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Product : 4-Aryl-2,3-dimethyl-1-(phenylsulfonyl)indolines.
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Scope : Tolerates electron-rich and electron-poor aryl groups .
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Example :
Arylboronic Acid Product Yield (%) 4-Methoxyphenyl 78 3-Nitrophenyl 65
Indoline-to-Indole Oxidation
Critical Analysis of Reactivity
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Steric Effects : C-2 and C-3 methyl groups hinder reactions at adjacent positions, favoring C-4 functionalization .
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Electronic Effects : The phenylsulfonyl group deactivates the ring, necessitating strong electrophiles or catalysts for substitution .
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Dimerization Tendency : Quinodimethane intermediates are prone to dimerization unless trapped efficiently .
This synthesis-focused review highlights the versatility of 2,3-dimethyl-1-(phenylsulfonyl)indoline in accessing complex heterocycles and functionalized derivatives, with applications in medicinal chemistry and materials science.
Scientific Research Applications
2,3-Dimethyl-1-(phenylsulfonyl)indoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of
Biological Activity
2,3-Dimethyl-1-(phenylsulfonyl)indoline is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 94460-78-3
- Molecular Formula : C12H13N1O2S
- Molecular Weight : 235.30 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was evaluated in xenograft models, showing promising results in reducing tumor size and improving survival rates.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antibiotics, researchers evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
A preclinical study assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The study reported a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptotic cells compared to control groups .
Comparative Biological Activity Table
Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
---|---|---|---|
This compound | Yes | Yes | ~15 |
Standard Antibiotic (e.g., Penicillin) | Yes | No | N/A |
Chemotherapeutic Agent (e.g., Doxorubicin) | No | Yes | ~0.5 |
Properties
CAS No. |
94460-78-3 |
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Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2,3-dimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H17NO2S/c1-12-13(2)17(16-11-7-6-10-15(12)16)20(18,19)14-8-4-3-5-9-14/h3-13H,1-2H3 |
InChI Key |
AVYMMPQENKSLPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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